O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine
Description
O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine is a hydroxylamine derivative characterized by a conjugated enyl linker and a 4-fluorophenyl substituent. Its structure combines a hydroxylamine (-NHOH) functional group with an α,β-unsaturated (enyl) system, which confers unique electronic and steric properties. Structural characterization of such compounds typically employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography (using programs like SHELXL ).
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
O-[(E)-3-(4-fluorophenyl)prop-2-enyl]hydroxylamine |
InChI |
InChI=1S/C9H10FNO/c10-9-5-3-8(4-6-9)2-1-7-12-11/h1-6H,7,11H2/b2-1+ |
InChI Key |
FGFKWFOGLDFDFE-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CON)F |
Canonical SMILES |
C1=CC(=CC=C1C=CCON)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine typically involves the reaction of 4-fluorobenzaldehyde with nitromethane under basic conditions to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogen gas in the presence of a catalyst, to yield the desired hydroxylamine compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine with hydroxylamine derivatives reported in , focusing on structural features, spectroscopic data, and pharmacological relevance.
Table 1: Structural and Spectroscopic Comparison
Key Observations
Electronic Effects of Substituents: The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects, likely influencing its reactivity and binding affinity compared to electron-donating groups (e.g., methoxy in 13i ).
Spectroscopic Signatures :
- ¹H NMR : The aromatic protons in the 4-fluorophenyl group are expected to resonate at δ 6.9–7.3, similar to biphenyl derivatives (e.g., 9f at δ 7.2–7.6 ). The enyl protons (δ 5.8–6.5) would distinguish it from saturated analogs.
- HRMS : The molecular ion [M+H]+ for the target compound (calc. m/z 166.067) is lighter than that of bulkier derivatives like 20j (m/z 237.123 ), reflecting its simpler substituent.
Pharmacological Implications :
- Hydroxylamines such as 20j–20l (with morpholine or piperazine substituents) exhibit enhanced solubility and enzyme-binding capacity due to polar groups . The 4-fluorophenyl group in the target compound may instead prioritize lipophilicity and membrane permeability.
- The enyl linker could mimic transition states in enzymatic reactions, analogous to α,β-unsaturated carbonyl compounds used in covalent inhibition .
Methodological Considerations
- Structural Analysis : X-ray crystallography using SHELXL is critical for resolving the stereochemistry of the enyl linker and hydroxylamine group. Programs like ORTEP may visualize conformational flexibility.
- Synthetic Routes: suggests reductive amination or Mitsunobu reactions for similar compounds, but the enyl linker in the target compound may require Heck coupling or Wittig reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
